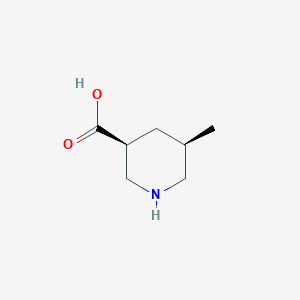
5-(5-Fluoro-2-methoxyphenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methoxyphenyl)pyridin-2-amine, or 5F-MDMB-PY-PINACA, is an indazole-based synthetic cannabinoid that has recently been identified in the illicit drug market. It is structurally similar to the well-known synthetic cannabinoid 5F-ADB, but with a different side chain. The drug has been reported to have psychotropic effects, although its pharmacological profile and mechanism of action remain largely unknown.
Aplicaciones Científicas De Investigación
5F-MDMB-PY-PINACA has been studied in both in vitro and in vivo models to evaluate its pharmacological effects. In vitro studies have shown that the drug binds to the CB1 and CB2 receptors, and that it has a higher affinity for the CB1 receptor than for the CB2 receptor. In vivo studies have demonstrated that the drug produces psychotropic effects in rats and mice, including an increase in locomotor activity and an alteration in the animals’ sleep pattern. In addition, 5F-MDMB-PY-PINACA has been used to study the pharmacological effects of synthetic cannabinoids, including their interactions with the endocannabinoid system.
Mecanismo De Acción
5F-MDMB-PY-PINACA is thought to act as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The drug binds to these receptors and activates them, leading to a range of physiological and psychological effects. In particular, the drug is thought to cause an increase in locomotor activity and an alteration in the animals’ sleep pattern.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F-MDMB-PY-PINACA are largely unknown, although it is thought to act as an agonist of the CB1 and CB2 receptors. In vivo studies have demonstrated that the drug produces psychotropic effects in rats and mice, including an increase in locomotor activity and an alteration in the animals’ sleep pattern. In addition, the drug has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5F-MDMB-PY-PINACA has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and it has a high affinity for the CB1 and CB2 receptors. In addition, the drug has been shown to produce psychotropic effects in animals, making it a useful tool for studying the pharmacological effects of synthetic cannabinoids. However, the drug is not widely available, and its long-term effects are not yet known.
Direcciones Futuras
The future directions for 5F-MDMB-PY-PINACA research include further study of its pharmacological effects, including its interactions with the endocannabinoid system and its long-term effects. In addition, research is needed to determine the optimal dose and route of administration for the drug, as well as to identify potential therapeutic applications. Finally, further research is needed to understand the biochemical and physiological effects of the drug, and to identify any potential adverse effects.
Métodos De Síntesis
5F-MDMB-PY-PINACA is synthesized from a variety of starting materials, including 5-fluoro-2-methoxyphenylpyridine, 1-bromo-3-methylbutane, and 3-methylbutanoic acid. The synthesis involves several steps, including the condensation of the starting materials to form the intermediate 5-fluoro-2-methoxy-1-methyl-3-methylbutylpyridine, followed by the addition of hydrazine hydrate to form 5F-MDMB-PY-PINACA. This process can be carried out in a laboratory setting using standard techniques.
Propiedades
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPFFWNUCDFYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)







![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)



